molecular formula C9H9N B1585275 Tripropargylamine CAS No. 6921-29-5

Tripropargylamine

Cat. No.: B1585275
CAS No.: 6921-29-5
M. Wt: 131.17 g/mol
InChI Key: ZHOBJWVNWMQMLF-UHFFFAOYSA-N
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Description

Tripropargylamine, also known as tris(2-propynyl)amine, is an organic compound with the molecular formula (HC≡CCH₂)₃N. It is a colorless liquid that is widely used in organic synthesis, particularly in the formation of copper(I) stabilizing ligands. The compound is characterized by its three propargyl groups attached to a central nitrogen atom, making it a versatile building block in various chemical reactions .

Mechanism of Action

Target of Action

Tripropargylamine is primarily used in the synthesis of copper (I) stabilizing ligands . These ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are the primary targets of this compound . They play a crucial role in the copper-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction .

Mode of Action

This compound interacts with its targets, the copper (I) stabilizing ligands, to facilitate the CuAAC click reaction . This reaction is a powerful tool for creating complex molecular architectures as it allows for the linking of acetylene and azide components .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CuAAC click reaction pathway . This pathway is significant in synthetic chemistry, particularly in the creation of modified biomolecules, polymers, and materials . The downstream effects of this pathway include the production of complex molecular structures through a reliable and efficient method .

Result of Action

The molecular effect of this compound’s action is the successful synthesis of copper (I) stabilizing ligands . On a cellular level, this can facilitate the CuAAC click reaction, enabling the creation of complex molecular structures .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the effectiveness of this compound in synthesizing copper (I) stabilizing ligands . Additionally, this compound should be stored at a temperature of 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Tripropargylamine plays a significant role in biochemical reactions, particularly in the synthesis of Cu (I) stabilizing ligands . It interacts with enzymes and proteins involved in these reactions, contributing to the formation of complex structures. The nature of these interactions is primarily chemical, involving the exchange or sharing of electrons.

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its role in the synthesis of Cu (I) stabilizing ligands . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. Detailed studies on its molecular mechanism are currently lacking.

Metabolic Pathways

Given its role in the synthesis of Cu (I) stabilizing ligands, it may interact with enzymes or cofactors involved in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripropargylamine can be synthesized through the reaction of propargyl bromide with ammonia or primary amines. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3HCCCH2Br+NH3(HCCCH2)3N+3HBr3 HC≡CCH₂Br + NH₃ → (HC≡CCH₂)₃N + 3 HBr 3HC≡CCH2​Br+NH3​→(HC≡CCH2​)3​N+3HBr

Industrial Production Methods: In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Tripropargylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or other hydrogenated products.

    Substitution: The propargyl groups can participate in substitution reactions, where other functional groups replace the propargyl moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Tripropargylamine has numerous applications in scientific research, including:

Comparison with Similar Compounds

    Propargylamine: A simpler analog with one propargyl group attached to the nitrogen atom.

    Dipropargylamine: Contains two propargyl groups attached to the nitrogen atom.

    Triethanolamine: A compound with three ethanolamine groups attached to the nitrogen atom.

Comparison: Tripropargylamine is unique due to its three propargyl groups, which provide greater versatility in chemical reactions compared to its simpler analogs. The presence of multiple propargyl groups allows for the formation of more complex structures and enhances its ability to stabilize metal ions. In contrast, compounds like propargylamine and dipropargylamine have fewer reactive sites and are less effective in forming stable complexes .

Properties

IUPAC Name

N,N-bis(prop-2-ynyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-7-10(8-5-2)9-6-3/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOBJWVNWMQMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022244
Record name Tripropargylamine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-29-5
Record name Tripropargylamine
Source CAS Common Chemistry
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Record name Tripropargylamine
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Record name Tripropargylamine
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Record name Tripropargylamine
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Record name Tris(propyn-2-yl)amine
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Record name TRIPROPARGYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tripropargylamine?

A1: The molecular formula of this compound is C9H9N, and its molecular weight is 127.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided research does not delve deep into spectroscopic characterization, this compound can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR). [, , , ]

Q3: How stable is this compound under different conditions?

A3: this compound exhibits good thermal stability, with decomposition temperatures above 180 °C. [] Its stability under other conditions like varied pH and solvents needs further investigation. [, , ]

Q4: What materials are compatible with this compound?

A4: this compound shows compatibility with various polymers, including polystyrene, polyglycerol, poly(ester amide), and poly(isopropylacrylamide), making it suitable for synthesizing functionalized polymers and dendrimers. [, , , ]

Q5: How is this compound used in click chemistry?

A5: this compound acts as a trifunctional alkyne in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, enabling the synthesis of complex molecules and polymers. [, , , ]

Q6: Can this compound participate in autocatalytic reactions?

A6: Yes, research has demonstrated that this compound can participate in autocatalytic CuAAC reactions where the product formed further accelerates the reaction, enhancing its own production. []

Q7: What is the role of this compound in synthesizing dendrimers?

A7: this compound serves as a core molecule for attaching azide-terminated dendrons via CuAAC click chemistry, facilitating the synthesis of dendrimer-like structures with potential biomedical applications. [, ]

Q8: Have any computational studies been conducted on this compound?

A8: Molecular modeling studies have provided insights into the interaction of this compound derivatives with DNA duplexes and their influence on fluorescence properties. [, , , ]

Q9: How do modifications to the this compound structure affect its reactivity?

A9: Introducing bulky substituents like pyrene to this compound via click chemistry can influence its fluorescence properties and interactions with DNA. [, , , ]

Q10: What are the formulation strategies for this compound?

A10: While specific formulation strategies for this compound are not detailed in the provided research, its incorporation into polymers and dendrimers can be considered as potential formulation approaches for specific applications. [, , ]

Q11: Are there specific SHE regulations regarding this compound?

A11: While specific SHE regulations for this compound are not discussed, general laboratory safety practices and responsible handling of chemicals should be followed. [, ]

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